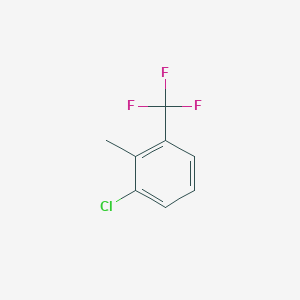

3-Chloro-2-methylbenzotrifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-2-methylbenzotrifluoride is a chemical compound with the IUPAC name 1-chloro-2-methyl-3-(trifluoromethyl)benzene . It has a molecular weight of 194.58 and is typically stored at ambient temperature . The compound is liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 194.58 . It is a liquid at ambient temperature .Scientific Research Applications

Organic Synthesis and Fluorination Reactions

A study by Venturini et al. (2012) explored the reactivity of CF3OF with various aromatic substrates, including chloro-benzene, showcasing the potential use of related fluorinated compounds in electrophilic fluorination reactions. This work implies that derivatives like 3-Chloro-2-methylbenzotrifluoride could be used in the selective introduction of fluorine atoms or fluorinated groups into aromatic molecules, which is of great interest for pharmaceutical synthesis and material science due to the unique properties that fluorine imparts to organic compounds (Venturini et al., 2012).

Material Science and Coordination Chemistry

Research conducted by Takahashi et al. (2014) on the crystal structures, CO2 adsorption, and dielectric properties of coordination polymers incorporating fluorinated benzoate ligands demonstrates the utility of fluorinated compounds in the design of materials with specific adsorptive and electrical properties. The study highlights how modifications with fluorinated groups, similar to those in this compound, can influence the physical properties of coordination polymers, potentially leading to new materials for gas storage, separation technologies, or electronic devices (Takahashi et al., 2014).

Catalysis

In the realm of catalysis, the development of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors showcases the role of fluorinated aromatic compounds in the synthesis of biologically active molecules. The structural analysis of these compounds provides insights into how the introduction of fluorinated groups, akin to those in this compound, affects molecular geometry and reactivity, which is crucial for designing effective catalysts in organic synthesis and pharmaceutical applications (Li et al., 2005).

Mechanism of Action

The detailed reaction mechanism of a similar compound, 3-chloro-2-methyl-1-propene (3CMP), with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with OH radical . The fate of the so-formed alkyl radical intermediates and intermediate adducts in the favourable pathways is determined by its reaction with other atmospheric oxidants, such as HO2, NO and NO2 radicals .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . Precautionary statements include P271;P261;P280 . It’s important to handle this compound with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Properties

IUPAC Name |

1-chloro-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRZFXRAAPUAQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Methyl-2-oxoimidazo[4,5-c]pyridin-3-yl)ethanesulfonyl fluoride](/img/structure/B2638863.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2638865.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]prop-2-enamide](/img/structure/B2638868.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide](/img/structure/B2638869.png)

![7-[(2,5-dimethylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-tria zino[4,3-h]purine-6,8-dione](/img/structure/B2638870.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2638876.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2638877.png)

![2-Chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2638878.png)